molecular formula C11H11FO3 B1599246 Methyl 4-(4-fluorophenyl)-4-oxobutanoate CAS No. 39560-31-1

Methyl 4-(4-fluorophenyl)-4-oxobutanoate

Cat. No.: B1599246
CAS No.: 39560-31-1
M. Wt: 210.2 g/mol
InChI Key: WVLOAJPINXKMAW-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)-4-oxobutanoate: is a chemical compound with the molecular formula C11H11FO3 4-(4-fluorophenyl)butanoic acid methyl ester . This compound is part of the broader class of fluorinated organic compounds, which are known for their unique chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-fluorobenzene as the starting material.

  • Reaction Steps: The compound can be synthesized through a series of reactions including esterification and oxidation . The process involves converting 4-fluorobenzene to its corresponding carboxylic acid derivative, followed by esterification with methanol to form the methyl ester.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Continuous flow reactors and other advanced chemical engineering techniques are often employed to enhance production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or aldehyde derivatives.

  • Substitution: Substitution reactions involving the fluorine atom can lead to the formation of different fluorinated compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Different fluorinated derivatives.

Scientific Research Applications

Chemistry: Methyl 4-(4-fluorophenyl)-4-oxobutanoate is used as an intermediate in the synthesis of more complex fluorinated compounds. Its unique fluorine atom can impart desirable properties such as increased stability and reactivity.

Medicine: Fluorinated compounds are often used in pharmaceuticals due to their ability to enhance the bioactivity and metabolic stability of drugs. This compound can serve as a building block for the development of new therapeutic agents.

Industry: In the agrochemical industry, fluorinated compounds are used to create more effective pesticides and herbicides. This compound can be utilized in the synthesis of such compounds.

Mechanism of Action

The mechanism by which Methyl 4-(4-fluorophenyl)-4-oxobutanoate exerts its effects depends on its specific application. In pharmaceuticals, the fluorine atom can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors. The compound may interact with these targets through various pathways, leading to its biological effects.

Comparison with Similar Compounds

  • Methyl 4-fluorophenylacetate: This compound is structurally similar but lacks the oxo group, leading to different chemical properties and reactivity.

  • 4-(4-Fluorophenyl)butanoic acid: The non-esterified form of the compound, which can be converted to the ester form through esterification.

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Properties

IUPAC Name

methyl 4-(4-fluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLOAJPINXKMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409015
Record name methyl 4-(4-fluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39560-31-1
Record name methyl 4-(4-fluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-(p-fluorobenzoyl)propionic acid (58.8 g.) in anhydrous methanol (250 ml.) was treated with concentrated sulphuric acid (3.2 ml.) and the mixture heated at reflux temperature for 10 hours. It was then concentrated to a volume of 100 ml., cooled and diluted with ice-water. The resultant solid was collected and crystallised from ligroin to yield the ester (59.7 g.), m.p. 48°-50 ° C.
Quantity
58.8 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-(4-fluorobenzoyl)-propionic acid (1.98 g, 10.0 mmol) in methanol (25 mL) was added 0.5 mL of conc. sulfuric acid. The resulting solution was stirred at room temperature under argon for 2 hours. The reaction mixture was neutralized with saturated sodium bicarbonate, the methanol was removed via rotary evaporator and the residue was dissolved in 50 mL of ethyl acetate. The resulting solution was washed with saturated sodium bicarbonate (3×50 mL) and brine (50 mL), dried over sodium sulfate and the solvent was removed in vacuo to give Methyl 3-(4-fluorobenzoyl)-propionate (2 g, 94%). IR (film) 3448, 3111, 3076, 3003, 3958, 1734, 1678, 1601, 1423, 1300, 1240, 1155, 1099 cm-1 ; 1H-NMR (CDCl3) δ 7.97 (2H, dd, J=9.0, 5.5 Hz), 7.10 (2H, t, J=8.9 Hz), 3.67 (3H, s) , 3.25 (2H, t, J=6.6 Hz), 2.73 (2H, t, J=6.6 Hz); 13C-NMR (CDCl3) δ 196.50, 173.34, 167.54, 164.17, 132.98, 130.77, 115.91, 115.62, 51.91, 33.31, 28.00.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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